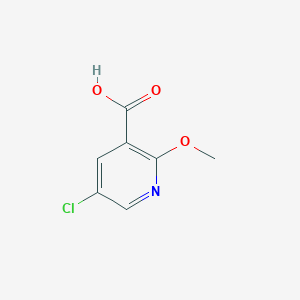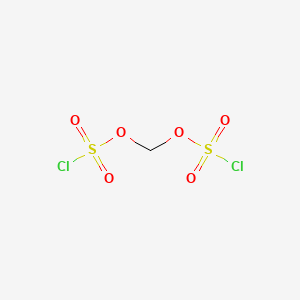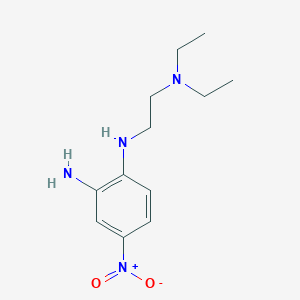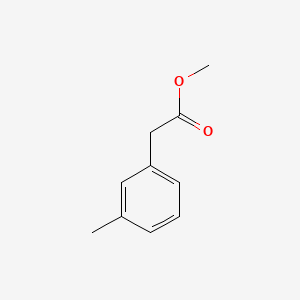
Methyl 2-(m-tolyl)acetate
Übersicht
Beschreibung
“Methyl 2-(m-tolyl)acetate” is a chemical compound with the CAS Number: 53088-69-0 . It has a molecular weight of 164.2 . The IUPAC name for this compound is methyl (3-methylphenyl)acetate .
Synthesis Analysis
The synthesis of “Methyl 2-(m-tolyl)acetate” can be achieved from m-cresol and acetic anhydride . In organic chemistry, tolyl groups are functional groups related to toluene . They have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .Molecular Structure Analysis
The molecular structure of “Methyl 2-(m-tolyl)acetate” is represented by the linear formula C10H12O2 . The InChI Code for this compound is 1S/C10H12O2/c1-8-4-3-5-9 (6-8)7-10 (11)12-2/h3-6H,7H2,1-2H3 .Chemical Reactions Analysis
In organic chemistry, tolyl groups are functional groups related to toluene . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Physical And Chemical Properties Analysis
“Methyl 2-(m-tolyl)acetate” is a solid compound . It should be stored in a refrigerator . The shipping temperature is room temperature .Wissenschaftliche Forschungsanwendungen
-
Insecticide Design
- Field : Computational Chemistry
- Application : Methyl 2-(m-tolyl)acetate derivatives are used in the design of insecticides . Molecular descriptors, including quantum chemical, topological, and physicochemical descriptors, are calculated for these derivatives .
- Methods : The toxicity of these insecticides is modeled using these descriptors, and the predicted results are compared with experimental values . Reactive sites of each insecticide are established using Fukui function, Huckel charges, and HOMO/LUMO diagrams .
- Results : The toxicity profile of the insecticides correlates strongly with ionization energy, electron affinity, global softness, and global hardness . Some proposed molecules exhibit extreme toxicity, while others have values comparable to existing insecticides .
-
Chemical Synthesis
- Field : Organic Chemistry
- Application : Methyl 2-(m-tolyl)acetate is used in the preparation of 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methyl acetophenone .
- Methods : This compound can be prepared from m-cresol and acetic anhydride . The Fries rearrangement is used to synthesize the aforementioned compounds .
- Results : The successful synthesis of 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methyl acetophenone .
-
Molecular Design
- Field : In Silico Pharmacology
- Application : Methyl 2-(m-tolyl)acetate derivatives are used in the molecular design of structurally related products .
- Methods : The toxicity of these derivatives is modeled using quantum chemical, topological, and physicochemical descriptors . Reactive sites of each derivative are established using Fukui function, Huckel charges, and HOMO/LUMO diagrams .
- Results : Six new molecules were proposed and their theoretical activities were estimated . Some of the proposed molecules exhibited extreme toxicity, while others had values comparable to existing insecticides .
-
Aggregation-Induced Emission
- Field : Material Science
- Application : Methyl 2-(m-tolyl)acetate derivatives are used in the synthesis of siloles, which exhibit aggregation-induced emission .
- Methods : The compounds are synthesized and their spectroscopic characteristics and electrochemical behavior are studied .
- Results : The compounds are weakly luminescent in dilute fluid solution but exhibit dramatic aggregation-induced emission .
Safety And Hazards
Zukünftige Richtungen
The future directions of “Methyl 2-(m-tolyl)acetate” could involve the design of structurally related products . Six new molecules were proposed and their theoretical activities were estimated . Some of the proposed molecules exhibited negative values of LD50 (indicating extreme toxicity) while two of them exhibited values that are comparable to existing insecticides .
Eigenschaften
IUPAC Name |
methyl 2-(3-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTKFTNNPQGGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408656 | |
| Record name | Methyl 2-(m-tolyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(m-tolyl)acetate | |
CAS RN |
53088-69-0 | |
| Record name | Methyl 2-(m-tolyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



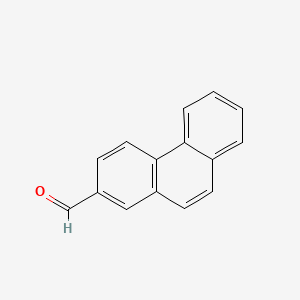
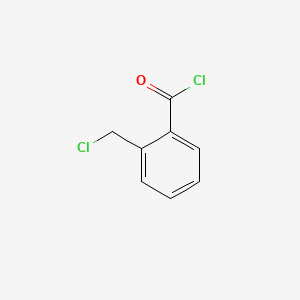
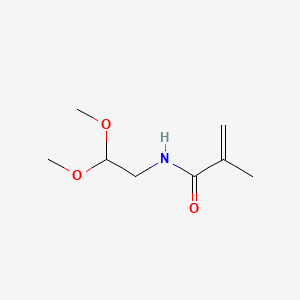
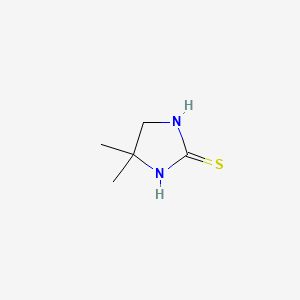
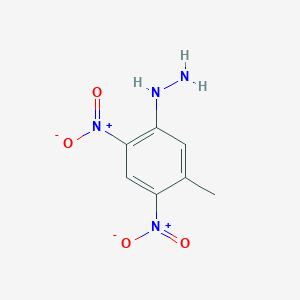
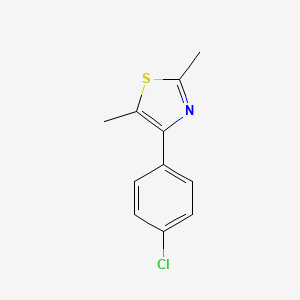
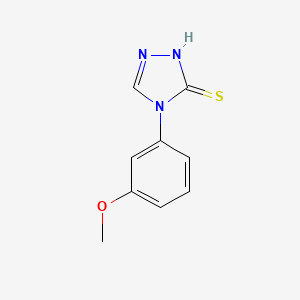
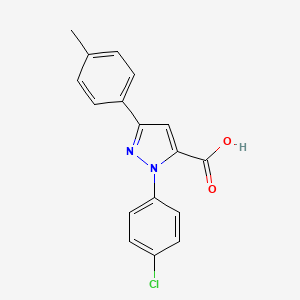
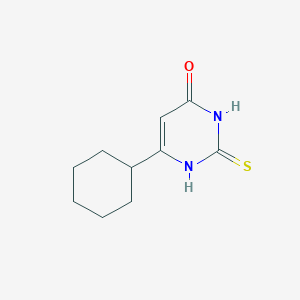
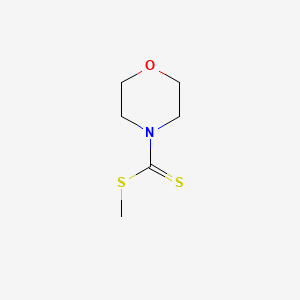
![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)
